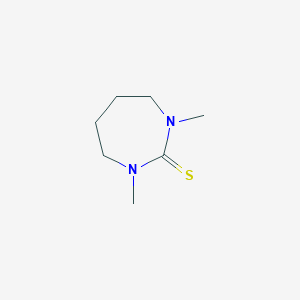

1,3-dimethyl-1,3-diazepane-2-thione

Description

Properties

CAS No. |

16597-36-7 |

|---|---|

Molecular Formula |

C7H14N2S |

Molecular Weight |

158.27 g/mol |

IUPAC Name |

1,3-dimethyl-1,3-diazepane-2-thione |

InChI |

InChI=1S/C7H14N2S/c1-8-5-3-4-6-9(2)7(8)10/h3-6H2,1-2H3 |

InChI Key |

FNTZFTBFBDSSGA-UHFFFAOYSA-N |

SMILES |

CN1CCCCN(C1=S)C |

Canonical SMILES |

CN1CCCCN(C1=S)C |

Other CAS No. |

16597-36-7 |

Synonyms |

Hexahydro-1,3-dimethyl-1H-1,3-diazepine-2-thione |

Origin of Product |

United States |

Preparation Methods

Reaction of N,N'-Dimethyl-1,5-diaminopentane with Carbon Disulfide

A plausible pathway involves reacting N,N'-dimethyl-1,5-diaminopentane with carbon disulfide (CS₂) under basic conditions. The mechanism proceeds via nucleophilic attack of the diamine on CS₂, forming a dithiocarbamate intermediate that cyclizes to yield the seven-membered ring.

Proposed Conditions :

-

Solvent: Ethanol or methanol

-

Base: Sodium hydroxide or triethylamine

-

Temperature: Reflux (70–80°C)

-

Reaction Time: 12–24 hours

This method mirrors the synthesis of 4,6-dihydroxy-4,6-dimethyl-1,3-diazinane-2-thione, where acetylacetone and thiourea cyclize in ethanol with sodium metal. Adapting this to a longer diamine chain could facilitate seven-membered ring formation.

Thionation of Diazepan-2-one Precursors

Post-cyclization thionation using Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) provides an alternative route. This two-step approach first synthesizes the lactam (diazepan-2-one), followed by carbonyl-to-thiocarbonyl conversion.

Synthesis of 1,3-Dimethyldiazepan-2-one

The lactam precursor is synthesized via cyclization of N,N'-dimethyl-1,5-diaminopentane with a carbonyl source such as oxalyl chloride or ethyl chloroformate.

Example Protocol :

Thionation with Lawesson’s Reagent

Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) efficiently converts lactams to thiolactams.

Conditions :

-

Solvent: Toluene or xylene

-

Temperature: 110–120°C

-

Reaction Time: 4–6 hours

Adaptation of Selenium-Based Triazepine Syntheses

Recent advances in triazepine synthesis using potassium selenocyanate (KSeCN) suggest that substituting KSeCN with potassium thiocyanate (KSCN) could yield sulfur analogues like this compound.

Reaction of Oxalyl Chloride with KSCN and Dimethyl Diamines

A three-component reaction involving oxalyl chloride, KSCN, and N,N'-dimethyl-1,3-diaminopropane may proceed as follows:

-

Formation of Thiocyanate Intermediate :

Oxalyl chloride reacts with KSCN to generate oxalyl diisothiocyanate. -

Cyclization with Diamine :

The diamine attacks the electrophilic thiocyanate groups, leading to cyclization and elimination of HCl.

Conditions :

-

Solvent: Acetone or dichloromethane

-

Temperature: 0°C to room temperature

Multi-Component Reactions Involving Thiourea

Thiourea serves as a versatile sulfur source in heterocyclic syntheses. A Mannich-like reaction between thiourea, formaldehyde, and a pre-methylated diamine could yield the target compound.

Hypothetical Reaction Scheme :

-

Condensation of formaldehyde with N,N'-dimethyl-1,5-diaminopentane to form an imine intermediate.

-

Nucleophilic attack by thiourea, followed by cyclization and dehydration.

Optimization Parameters :

-

Catalyst: Acetic acid or p-toluenesulfonic acid

-

Solvent: Ethanol or water

-

Temperature: 80–100°C

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the discussed methods:

| Method | Starting Materials | Conditions | Estimated Yield | Advantages | Challenges |

|---|---|---|---|---|---|

| Cyclocondensation | N,N'-Dimethyl diamine, CS₂ | Reflux, NaOH, ethanol | 50–65% | Direct, one-pot | Requires elongated diamine synthesis |

| Thionation | Diazepan-2-one, Lawesson’s reagent | Toluene, 110°C | 70–85% | High-yielding step | Multi-step, costly reagents |

| KSCN Adaptation | Oxalyl chloride, KSCN, diamine | Ultrasonic, acetone | 60–75% | Rapid, scalable | Sensitivity to moisture |

| Thiourea Multi-component | Thiourea, formaldehyde, diamine | Acidic, ethanol, 80°C | 40–55% | Atom-economical | Competing side reactions |

Mechanistic Insights and Stereochemical Considerations

Cyclocondensation Mechanism

The reaction of N,N'-dimethyl-1,5-diaminopentane with CS₂ proceeds through dithiocarbamate formation, followed by intramolecular cyclization. Base deprotonates the diamine, enhancing nucleophilicity for CS₂ attack. The resulting intermediate undergoes ring closure via nucleophilic substitution.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-1,3-diazepane-2-thione undergoes various types of chemical reactions, including:

Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone derivatives.

Reduction: The compound can be reduced to form the corresponding thiol derivative.

Substitution: The hydrogen atoms on the nitrogen atoms can be substituted with various alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Alkylating agents like methyl iodide (CH3I) or benzyl chloride (C6H5CH2Cl) are used for substitution reactions.

Major Products

Oxidation: Sulfoxide and sulfone derivatives.

Reduction: Thiol derivatives.

Substitution: N-alkyl or N-aryl derivatives.

Scientific Research Applications

1,3-dimethyl-1,3-diazepane-2-thione has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-1,3-diazepane-2-thione involves its interaction with various molecular targets and pathways. The thione group can act as a nucleophile, participating in various chemical reactions. In biological systems, the compound may interact with enzymes and proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 1,3-dimethyl-1,3-diazepane-2-thione include:

1,3-Diazepane-2-thione

- Molecular Formula : C₅H₈N₂S

- Molecular Weight : 128.19 g/mol

- Synthesis : Prepared from butane-1,4-diamine and CS₂ under similar conditions but lacks methyl groups .

- Lower molecular weight may enhance solubility in polar solvents compared to its methylated derivative.

1,3-Dimethyl-1,3-diazepan-2-one

- Molecular Formula : C₇H₁₂N₂O

- Molecular Weight : 140.18 g/mol

- Synthesis : Derived from the same precursor (1,3-diazepane-2-thione) via methylation, but replaces the thione (C=S) with a ketone (C=O) group .

- Key Differences :

- The ketone group is less polarizable than the thione, reducing nucleophilicity and leaving-group ability.

- Likely exhibits higher stability in oxidative environments compared to the thione analog.

1,3-Diethyl-1,3-diazepan-2-one

- Molecular Formula : C₉H₁₈N₂O

- Molecular Weight : 170.25 g/mol

- Synthesis : Ethylation of 1,3-diazepane-2-one using ethyl iodide instead of methyl iodide .

- Higher molecular weight and hydrophobicity may reduce aqueous solubility compared to the methylated analog.

Table 1. Comparative Analysis of Structural Analogs

Research Findings and Implications

Synthetic Efficiency : Methylation of 1,3-diazepane-2-thione achieves higher yields (68%) compared to typical alkylation reactions for similar heterocycles .

Steric Effects : Ethyl-substituted analogs exhibit reduced reactivity in downstream applications due to steric bulk, whereas methyl groups balance reactivity and solubility .

Functional Group Impact : Thione-containing derivatives show superior utility in coordination chemistry compared to ketone analogs, which prioritize stability .

Q & A

Q. What strategies ensure reproducibility in diazepane-derived compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.